2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid
Description
2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid is a synthetic compound belonging to the class of 4-oxobutanoic acid derivatives. Its structure features a benzylamino group at position 2 and a 4-(difluoromethoxy)phenyl substituent at position 4, linked via an amide bond. The difluoromethoxy group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, while the benzylamino moiety may influence receptor binding affinity .
Propriétés
IUPAC Name |
2-(benzylamino)-4-[4-(difluoromethoxy)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4/c19-18(20)26-14-8-6-13(7-9-14)22-16(23)10-15(17(24)25)21-11-12-4-2-1-3-5-12/h1-9,15,18,21H,10-11H2,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHOBICUNDUCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with a suitable precursor to form the benzylamino intermediate.
Introduction of the Difluoromethoxyphenyl Group: The intermediate is then reacted with a difluoromethoxyphenyl-containing reagent under specific conditions to introduce the difluoromethoxyphenyl group.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Substituent Effects
- Halogenation: The difluoromethoxy group in the target compound offers superior electronic and steric effects compared to mono-halogenated analogs (e.g., 4-chlorophenyl or 4-fluorophenyl in ).
- Aromatic vs. Aliphatic Groups : The cyclohexylphenyl group in introduces significant lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s difluoromethoxy-phenyl group. However, the latter’s fluorinated moiety likely reduces oxidative metabolism .
Metabolic Stability
- The difluoromethoxy group in the target compound is less prone to enzymatic degradation than the chlorophenyl or fluorophenyl groups in , as fluorination often blocks cytochrome P450-mediated oxidation.
Activité Biologique
2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid is a compound of increasing interest in pharmacological research due to its potential therapeutic applications, particularly in the context of diabetes and related metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid
- Molecular Formula : C₁₄H₁₄F₂N₂O₃
- Molecular Weight : 296.27 g/mol
The presence of the difluoromethoxy group is significant as it influences the compound's solubility and reactivity, potentially enhancing its biological activity.
Research indicates that 2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid exerts its biological effects primarily through:
- Inhibition of Enzymatic Activity : The compound may bind to specific enzymes involved in metabolic pathways, thereby inhibiting their activity. This is crucial in conditions where enzyme overactivity contributes to disease progression.
- Modulation of Cellular Stress Responses : Studies have shown that this compound can protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a significant factor in the development of diabetes. It does so by stabilizing protein folding and reducing apoptosis in stressed cells .
Efficacy Against ER Stress
A notable study highlighted the compound's ability to protect pancreatic β-cells from ER stress-induced dysfunction. The N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs demonstrated a maximal protective activity with an EC50 value of 0.1 ± 0.01 µM, indicating high potency . This finding suggests that derivatives of this compound could serve as promising candidates for diabetes treatment by preserving β-cell function.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the benzyl and difluoromethoxy groups significantly impact biological activity. For instance:
- Compounds with a 4-CF3 substitution showed enhanced β-cell protective activity compared to other substitutions like 3-CF3 .
- The introduction of hydrogen bonding groups has been shown to improve interaction with biological targets, thereby increasing efficacy .
Case Studies
- Diabetes Treatment : In a series of experiments, compounds derived from 2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid were tested for their ability to mitigate ER stress in diabetic models. Results indicated significant improvements in β-cell survival rates when treated with these compounds compared to control groups .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against oxidative stress, which could be beneficial in neurodegenerative diseases. Further research is needed to elucidate these effects and establish a direct link .
Comparative Analysis
| Compound | EC50 (µM) | Maximal Activity (%) | Target |
|---|---|---|---|
| WO5m | 0.1 ± 0.01 | 100 | β-cells |
| 5g | 13 ± 1 | 88 | β-cells |
| 5h | 32 ± 7 | 46 | β-cells |
This table summarizes key findings from SAR studies, illustrating how different substitutions affect the potency and efficacy of related compounds.
Q & A
Q. What are the common synthetic routes for synthesizing 2-(Benzylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of benzylamine with a keto-acid intermediate. For example:
Step 1 : Prepare 4-oxobutanoic acid derivatives via nucleophilic substitution or coupling reactions. Substitution of fluorine in fluorophenyl groups (e.g., using amines under basic conditions) is critical .
Step 2 : Introduce the difluoromethoxy group via electrophilic aromatic substitution or palladium-catalyzed coupling .
Step 3 : Purify intermediates using column chromatography or recrystallization to improve purity.
- Key Variables :
- Catalysts : Pd-based catalysts enhance coupling efficiency .
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade heat-sensitive intermediates.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require stringent removal post-reaction .
Q. Which spectroscopic methods are most effective for characterizing the compound’s structure, and what key spectral signatures should researchers expect?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for doublets near δ 6.8–7.5 ppm (aromatic protons from benzyl and difluoromethoxy groups) and a singlet at δ 10–12 ppm (carboxylic acid proton) .
- ¹³C NMR : Peaks at ~170 ppm (carbonyl groups) and 110–150 ppm (aromatic carbons) confirm backbone structure .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., C₁₈H₁₇F₂N₂O₄) with minimal fragmentation .
- Infrared (IR) Spectroscopy : Bands at ~1650 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (carboxylic acid C=O) validate functional groups .
Q. How does the difluoromethoxy group influence the compound’s physicochemical properties compared to non-fluorinated analogs?
- Methodological Answer :
- Lipophilicity : The difluoromethoxy group increases logP by ~0.5–1.0 units compared to methoxy analogs, enhancing membrane permeability .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vitro .
- Acidity : The electron-withdrawing effect of fluorine lowers the pKa of adjacent functional groups, affecting solubility and reactivity .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like buffer pH (e.g., 7.4 for physiological mimicry) and temperature (37°C) to ensure reproducibility .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurity batches) .
- Orthogonal Validation : Confirm activity via multiple assays (e.g., enzyme inhibition + cell viability) to rule off-target effects .
Q. How can researchers design experiments to elucidate the compound’s interaction with enzymes like neprilysin or ACE?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding poses, focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the benzyl group .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) by immobilizing the enzyme on a sensor chip and flowing the compound at varying concentrations .
- Mutagenesis Studies : Replace key amino acids (e.g., catalytic residues) in the enzyme to identify binding hotspots .
Q. What are the critical considerations for optimizing the compound’s stability under varying pH and temperature conditions during in vitro assays?
- Methodological Answer :
- pH Stability :
- Acidic Conditions (pH < 3) : The carboxylic acid group may protonate, reducing solubility. Use buffered solutions (e.g., citrate buffer) to maintain stability .
- Alkaline Conditions (pH > 8) : Hydrolysis of the amide bond may occur. Add stabilizers (e.g., glycerol) or conduct short-term assays .
- Temperature Stability :
- Store lyophilized samples at -20°C to prevent degradation. For aqueous solutions, avoid repeated freeze-thaw cycles .
- Light Sensitivity : Protect from UV exposure due to the aromatic difluoromethoxy group, which may undergo photodegradation .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
